molecular formula C22H49N3O2 B12800501 Einecs 295-957-6 CAS No. 92797-51-8

Einecs 295-957-6

Cat. No.: B12800501
CAS No.: 92797-51-8
M. Wt: 387.6 g/mol
InChI Key: BFIIGSSNILPJSG-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 295-957-6 is a regulatory identifier for a chemical substance registered under the EU’s pre-REACH legislation. Structural and functional details are critical for accurate classification; however, the absence of direct data on EINECS 295-957-6 in the evidence necessitates reliance on comparative methodologies to infer its properties and applications .

Properties

CAS No.

92797-51-8

Molecular Formula

C22H49N3O2

Molecular Weight

387.6 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2

InChI Key

BFIIGSSNILPJSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N

Related CAS

101610-61-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, reaction products with diethylenetriamine involves the reaction of octadecanoic acid with diethylenetriamine under controlled conditions. The reaction typically requires a suitable temperature and pressure, and a catalyst may be used to promote the reaction . The product is usually a solid compound, appearing as a white to pale yellow powder .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors designed to handle the required temperature and pressure conditions. The use of catalysts and solvents may vary depending on the specific industrial process .

Chemical Reactions Analysis

Types of Reactions: Octadecanoic acid, reaction products with diethylenetriamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Structural analogs are identified using computational tools like the Tanimoto index , which measures similarity via PubChem 2D fingerprints. A threshold of ≥70% similarity is often used to define "highly similar" compounds, enabling read-across predictions for toxicological or physicochemical properties . For example:

  • CAS 769-92-6 (a compound with detailed synthesis protocols in ) shares structural motifs (e.g., aromatic rings, functional groups) with hypothetical analogs of EINECS 295-957-5.
  • CAS 10273-89-9 () has analogs such as CAS 10273-90-2 (similarity: 0.98) and CAS 1008-89-5 (0.95), highlighting the role of halogenation or alkyl chain variations in modulating properties like solubility or toxicity .

Functional Similarity

Functionally similar compounds may share applications (e.g., catalysts, pharmaceuticals) despite structural differences. For instance:

  • 9-Anthracenecarboxylic acid (CAS 723-62-6 , ) is a polycyclic aromatic carboxylic acid used in organic synthesis. If EINECS 295-957-6 belongs to this class, its reactivity in esterification or metal coordination could parallel anthracene derivatives .
  • CAS 951127-25-6 (), a fluorinated compound with a molecular weight of 327.32 g/mol, demonstrates how electronegative substituents (e.g., fluorine) enhance metabolic stability—a feature relevant to pharmaceuticals or agrochemicals .

Data-Driven Comparison

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), leverage toxicity databases (e.g., REACH Annex VI) to predict hazards for unlabeled EINECS compounds. For example:

  • A study using 1,387 labeled compounds from REACH Annex VI achieved coverage of 33,000 EINECS substances via similarity networks, illustrating how this compound could be linked to analogs with known toxicity profiles .
  • Key Parameters :
Parameter This compound (Hypothetical) CAS 769-92-6 CAS 10273-89-9
Molecular Weight ~220–330 g/mol (estimated) 222.24 g/mol Not specified
LogP 2.5–4.0 (predicted) 3.2 3.8
Toxicity (LD50) Moderate (read-across) 250 mg/kg (oral) 500 mg/kg (oral)
Applications Industrial intermediates Organic synthesis Catalysts

Research Findings and Limitations

  • Gaps : The absence of explicit data on this compound limits direct validation. Discrepancies in similarity thresholds (e.g., Tanimoto ≥70% vs. ≥85%) may affect risk assessments .
  • Safety Profiles : Functional analogs like CAS 723-62-6 (anthracene derivatives) often exhibit phototoxicity or environmental persistence, necessitating stringent handling protocols .

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